molecular formula C9H4Cl2FN B2560239 4,6-Dichloro-8-fluoroquinoline CAS No. 1019016-87-5

4,6-Dichloro-8-fluoroquinoline

Cat. No. B2560239
CAS RN: 1019016-87-5
M. Wt: 216.04
InChI Key: STMMADPUSDBPHQ-UHFFFAOYSA-N
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Description

“4,6-Dichloro-8-fluoroquinoline” is a chemical compound . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as “4,6-Dichloro-8-fluoroquinoline”, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular formula of “4,6-Dichloro-8-fluoroquinoline” is C9H4Cl2FN . The InChI code is 1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H .


Chemical Reactions Analysis

Fluorinated quinolines, such as “4,6-Dichloro-8-fluoroquinoline”, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

“4,6-Dichloro-8-fluoroquinoline” is a solid substance . It has a molecular weight of 216.04 .

Scientific Research Applications

Chloroquine and Derivatives in Disease Management

Chloroquine (CQ) and its derivatives, including those based on the quinoline scaffold such as 4,6-dichloro-8-fluoroquinoline, have been extensively explored for their antimalarial effects. Research has broadened to repurpose these compounds for managing various infectious and non-infectious diseases due to their intriguing biochemical properties. The focus has shifted towards novel compounds and compositions derived from CQ, aiming at leveraging their potential therapeutic applications beyond antimalarial activity. This involves evaluating the chemical structures, biological evaluation, and possible therapeutic applications of CQ derivatives and compositions, including their potential synergistic use in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

8-Amidoquinoline Derivatives as Fluorescent Probes

8-Amidoquinoline derivatives, related to 4,6-dichloro-8-fluoroquinoline, have been identified as effective fluorescent probes for zinc ion determination. These compounds have found applications in environmental and biological contexts, where they serve as tools for detecting Zn2+ ions. The introduction of various carboxamide groups to 8-aminoquinoline molecules enhances water solubility and cell membrane permeability, making these derivatives suitable for biological applications. Their bio-compatibility, fast reactivity, and good selectivity underscore their potential as functional receptors for zinc ions, particularly in elucidating zinc's biological roles (Mohamad et al., 2021).

Insights into 8-Hydroxyquinolines in Medicinal Chemistry

The 8-hydroxyquinoline scaffold, closely related to 4,6-dichloro-8-fluoroquinoline, has garnered attention for its significant biological activities, prompting medicinal chemists to explore synthetic modifications for developing potent drug molecules. This interest spans anti-cancer, HIV, neurodegenerative disorders, and more, with a particular focus on metal chelation properties that render these derivatives as potential candidates for various diseases. The review encapsulates recent advances in 8-hydroxyquinoline derivatives, anticipating their contribution to novel pharmacologically potent agents (Gupta, Luxami, & Paul, 2021).

Environmental and Pharmacokinetic Studies

Studies have reviewed the pharmacokinetics and environmental impact of antibacterial agents, including (fluoro)quinolones, in Mediterranean finfish farming. These studies highlight the necessity of prudent selection and use of antibacterials to enhance treatment efficacy, minimize environmental contamination, and reduce the development of bacterial resistance. The insights suggest the importance of selecting drugs with low environmental persistence, low aquatic toxicity, and high antibacterial efficacy to mitigate potential environmental impacts (Rigos & Troisi, 2005).

Mechanism of Action

Target of Action

The primary targets of 4,6-Dichloro-8-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial activity .

Mode of Action

4,6-Dichloro-8-fluoroquinoline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork, thereby inhibiting DNA replication .

Biochemical Pathways

The action of 4,6-Dichloro-8-fluoroquinoline affects the biochemical pathway of DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to downstream effects such as inhibition of bacterial growth and proliferation .

Pharmacokinetics

Fluoroquinolones, the family of compounds to which 4,6-dichloro-8-fluoroquinoline belongs, are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 4,6-Dichloro-8-fluoroquinoline’s action result in the inhibition of bacterial DNA replication . This inhibition prevents bacterial proliferation, leading to the eventual death of the bacterial cells . This makes 4,6-Dichloro-8-fluoroquinoline effective in combating bacterial infections .

Action Environment

The action, efficacy, and stability of 4,6-Dichloro-8-fluoroquinoline can be influenced by various environmental factors. Understanding these factors is crucial for optimizing the use of 4,6-Dichloro-8-fluoroquinoline in different environments .

Safety and Hazards

“4,6-Dichloro-8-fluoroquinoline” is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,6-dichloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMADPUSDBPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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